molecular formula C12H8Cl2N4S B2774897 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-87-5

7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2774897
CAS No.: 338403-87-5
M. Wt: 311.18
InChI Key: GMLKILBOCJMLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core structure

Properties

IUPAC Name

7-(2,4-dichlorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4S/c1-19-12-16-11-15-5-4-10(18(11)17-12)8-3-2-7(13)6-9(8)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLKILBOCJMLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-amino-4-chloropyrimidine with hydrazine derivatives.

    Introduction of the 2,4-dichlorophenyl Group: This step involves the substitution reaction where the 2,4-dichlorophenyl group is introduced onto the triazolopyrimidine core.

    Methylsulfanyl Group Addition:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core.

    Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified triazolopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Mechanism of Action

The mechanism of action of 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine: Similar structure but different positioning of the triazole ring.

    7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-d]pyrimidine: Another isomer with a different ring fusion.

Uniqueness

The unique positioning of the triazole and pyrimidine rings in 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine may confer distinct biological activities and chemical reactivity compared to its isomers.

Biological Activity

7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H8Cl2N4S
  • CAS Number : 864300-84-5
  • Molecular Weight : 295.19 g/mol

Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit various biological activities through multiple mechanisms. Key mechanisms include:

  • Inhibition of Cancer Cell Proliferation : Studies show that derivatives of triazolo[1,5-a]pyrimidine can inhibit cancer cell growth by targeting specific signaling pathways. For instance, certain derivatives have been found to inhibit the ERK signaling pathway, leading to reduced phosphorylation of key proteins involved in cell proliferation and survival .
  • Induction of Apoptosis : The compound has also been associated with the induction of apoptosis in cancer cells. This is achieved through the regulation of cell cycle-related proteins and the activation of apoptotic pathways .

Antiproliferative Activity

A study evaluating a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated that several compounds exhibited potent antiproliferative effects against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most active compound showed IC50 values as low as 3.91 μM against MCF-7 cells .

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. It has been shown to reduce the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells . The following table summarizes findings from recent studies:

CompoundInflammatory MarkerEffect
H12iNOSDownregulation
H12COX-2Downregulation

Case Studies

  • Anticancer Activity : In a comparative study involving various triazolo derivatives, compound H12 was noted for its ability to induce G2/M phase arrest in MGC-803 cells while also promoting apoptosis through upregulation of pro-apoptotic proteins .
  • Inflammation Models : In vivo models have demonstrated that treatment with derivatives like H12 significantly reduces edema and inflammatory cytokines in animal models subjected to induced inflammation .

Q & A

Q. What are the most reliable synthetic routes for 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer: The compound is synthesized via multi-component condensation reactions. A common approach involves reacting 3-amino-5-methylthio-1,2,4-triazole with β-keto esters and aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) under microwave irradiation (323 K, 30 minutes) in ethanol, yielding dihydrotriazolopyrimidine intermediates. Subsequent oxidation or functionalization steps introduce the methylsulfanyl group . Alternative protocols use solvent-free conditions with DMF as an additive to enhance reaction efficiency . Post-synthesis, purification via recrystallization (ethanol/acetone) ensures high purity (>95%) .

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., aromatic protons at δ 7.14–7.41 ppm for dichlorophenyl groups) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 439.96 for C22_{22}H22_{22}ClN5_5OS) validate the molecular formula .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.74–1.78 Å) and dihedral angles (e.g., 87.03° between triazolo and pyrimidine rings) .

Advanced Research Questions

Q. What strategies optimize the biological activity of this triazolopyrimidine derivative?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

  • Substituent effects : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance enzyme inhibition (e.g., adenylyl cyclase) by increasing electrophilicity .
  • Sulfanyl group modification : Replacing methylsulfanyl with ethylsulfanyl improves lipophilicity, enhancing blood-brain barrier penetration for neurodegenerative applications .
  • Crystallographic data : Planar triazolo-pyrimidine cores facilitate π-π stacking with biological targets (e.g., microtubules in tauopathies) .

Q. How can researchers address contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from:

  • Substituent variability : Minor structural changes (e.g., 2,4-dichlorophenyl vs. 3-bromophenyl) alter target specificity. Cross-validate using analogs with identical substituents .
  • Assay conditions : Standardize in vitro models (e.g., cell lines, enzyme concentrations) and control for solvent effects (DMSO vs. ethanol) .
  • Data normalization : Express activity as IC50_{50} values relative to positive controls (e.g., colchicine for microtubule disruption) .

Q. What methodologies are used to analyze photophysical and redox properties of triazolopyrimidines?

Methodological Answer:

  • UV-Vis spectroscopy : Push-pull systems with electron-donating (e.g., methyl) and withdrawing (e.g., dichlorophenyl) groups exhibit absorption maxima at 300–350 nm .
  • Cyclic voltammetry : Redox potentials (e.g., E1/2_{1/2} = −1.2 V vs. Ag/AgCl) correlate with electron-withdrawing substituents' effects on HOMO-LUMO gaps .
  • DFT calculations : Predict charge distribution and frontier molecular orbitals to rationalize experimental data .

Q. How does this compound interact with biological targets at the molecular level?

Methodological Answer: Mechanistic insights are derived from:

  • Enzyme inhibition assays : Dose-dependent inhibition of adenylyl cyclase (IC50_{50} = 2.1 µM) suggests competitive binding at the ATP site .
  • Molecular docking : Triazolo-pyrimidine cores form hydrogen bonds with tubulin’s β-subunit (binding energy = −9.2 kcal/mol), disrupting microtubule assembly .
  • Cellular imaging : Fluorescently tagged analogs localize to mitochondria in neuronal cells, indicating off-target effects in cytotoxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.